molecular formula C14H18O5 B8588269 2,6-diethoxy-4-formylbenzoic acid ethyl ester CAS No. 55687-55-3

2,6-diethoxy-4-formylbenzoic acid ethyl ester

Cat. No.: B8588269
CAS No.: 55687-55-3
M. Wt: 266.29 g/mol
InChI Key: CAMQXYCFBVNFBA-UHFFFAOYSA-N
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Description

2,6-diethoxy-4-formylbenzoic acid ethyl ester is an organic compound with the molecular formula C13H18O5 It is a derivative of benzoic acid, featuring ethoxy groups at the 2 and 6 positions and a formyl group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-diethoxy-4-formylbenzoic acid ethyl ester typically involves the esterification of 2,6-diethoxy-4-formylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common to achieve high purity and consistent quality.

Chemical Reactions Analysis

Types of Reactions: 2,6-diethoxy-4-formylbenzoic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 2,6-diethoxy-4-carboxybenzoic acid.

    Reduction: 2,6-diethoxy-4-hydroxybenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

2,6-diethoxy-4-formylbenzoic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-diethoxy-4-formylbenzoic acid ethyl ester depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in various biochemical reactions, influencing the compound’s overall effect.

Comparison with Similar Compounds

    Ethyl 2,6-dimethoxy-4-formylbenzoate: Similar structure but with methoxy groups instead of ethoxy groups.

    Methyl 2,6-diethoxy-4-formylbenzoate: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness: 2,6-diethoxy-4-formylbenzoic acid ethyl ester is unique due to the presence of ethoxy groups, which can influence its reactivity and solubility compared to similar compounds. The ethoxy groups may also affect the compound’s biological activity, making it a valuable molecule for specific applications.

Properties

CAS No.

55687-55-3

Molecular Formula

C14H18O5

Molecular Weight

266.29 g/mol

IUPAC Name

ethyl 2,6-diethoxy-4-formylbenzoate

InChI

InChI=1S/C14H18O5/c1-4-17-11-7-10(9-15)8-12(18-5-2)13(11)14(16)19-6-3/h7-9H,4-6H2,1-3H3

InChI Key

CAMQXYCFBVNFBA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1C(=O)OCC)OCC)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 12 g. of 4-(chloroformyl)-2,6-diethoxy-benzoic ethyl ester, 1.4 g. of palladium/barium sulfate catalyst (5%) and 0.2 ml. of quinoline sulfur regulator are heated under an atmosphere of nitrogen at 120° with stirring. Thereafter, hydrogen is passed through the reaction mixture at 120° until 90% of the theoretical amount of acid salt is freed. The reduction is stopped, and the suspension under an atmosphere of nitrogen is cooled to 25°. The catalyst is removed by filtration and the filtrate is evaporated to dryness under vacuum, whereby there is obtained 2,6-diethoxy-4-formylbenzoic acid ethyl ester as a colorless oil. A sample after recrystallization from low boiling petroleum ether yields pure 2,6-diethoxy-4-formylbenzoic acid ethyl ester having a m.p. of 45°-46°.
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4-(chloroformyl)-2,6-diethoxy-benzoic ethyl ester
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quinoline sulfur
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reactant
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reactant
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catalyst
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